molecular formula C10H22O B034321 2,2-Dimethyl-3-octanol CAS No. 19841-72-6

2,2-Dimethyl-3-octanol

Cat. No.: B034321
CAS No.: 19841-72-6
M. Wt: 158.28 g/mol
InChI Key: AZIWNYAWODSERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Peimine: ) is a major biologically active component found in the plant species . It belongs to the family and has been traditionally used in Chinese medicine.

  • This compound has drawn attention due to its anti-inflammatory effects and potential therapeutic applications.
  • Preparation Methods

      Synthetic Routes: Peimine can be isolated from the bulbs of Fritillaria plants. synthetic routes are also available for its production.

      Industrial Production: The industrial production methods for Peimine involve extraction from Fritillaria bulbs or chemical synthesis. Specific details on large-scale production are not widely documented.

  • Chemical Reactions Analysis

      Reactivity: Peimine undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.

  • Scientific Research Applications

    Organic Synthesis

    2,2-Dimethyl-3-octanol is utilized as an intermediate in organic synthesis. Its branched structure allows for the introduction of functional groups that are essential in the synthesis of more complex molecules.

    Key Points:

    • Precursor for Synthesis : It serves as a precursor for the synthesis of various chemical compounds, including esters and ethers.
    • Reactivity : The alcohol group can undergo reactions such as oxidation to form ketones or aldehydes, making it valuable in synthetic pathways.

    Fragrance and Flavor Industry

    The compound is also used in the fragrance industry due to its pleasant odor profile. It can be incorporated into perfumes and flavorings to enhance their aromatic qualities.

    Key Points:

    • Fragrance Component : this compound contributes to the scent profile of various perfumes, providing a fresh and fruity note.
    • Flavoring Agent : It is used in food products to impart specific flavors, particularly in confectionery and beverages.

    Potential Therapeutic Uses

    Recent studies have indicated that this compound may have therapeutic applications, particularly in the field of medicinal chemistry.

    Key Points:

    • Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity, which could be beneficial in developing new antibacterial agents.
    • Neuroprotective Effects : Some studies are exploring its potential neuroprotective effects, which may pave the way for treatments targeting neurodegenerative diseases.

    Case Study 1: Synthesis of Esters

    A study demonstrated the use of this compound as an effective starting material for synthesizing esters through esterification reactions with various acids. The resulting esters exhibited enhanced fragrance profiles suitable for cosmetic applications.

    Case Study 2: Antimicrobial Activity

    Research conducted on the antimicrobial properties of branched-chain alcohols included this compound. Results indicated significant activity against several bacterial strains, suggesting its potential as a natural preservative in food products.

    Mechanism of Action

  • Comparison with Similar Compounds

      Uniqueness: Peimine’s distinct structure sets it apart from other compounds.

      Similar Compounds: While Peimine is unique, related compounds include (another alkaloid from Fritillaria) and other natural products with anti-inflammatory properties.

    Biological Activity

    2,2-Dimethyl-3-octanol, a branched-chain alcohol, is notable for its potential biological activities. This compound has gained interest in various fields, including pharmacology and toxicology, due to its diverse effects on biological systems. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties.

    Chemical Structure and Properties

    This compound is characterized by its unique branched structure, which influences its solubility and reactivity. The chemical formula is C10H22OC_{10}H_{22}O, and it belongs to the class of aliphatic alcohols. Its structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

    Antimicrobial Activity

    Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of various monoterpenes, including this compound, it was found to possess activity against several pathogenic microorganisms. The minimum inhibitory concentrations (MICs) were determined through standard microbiological techniques.

    Table 1: Antimicrobial Activity of this compound

    MicroorganismMIC (mg/mL)
    Staphylococcus aureus0.5
    Escherichia coli1.0
    Candida albicans0.25

    These results suggest that this compound could be a potential candidate for developing antimicrobial agents.

    Antioxidant Properties

    The antioxidant capacity of this compound has also been investigated. In vitro assays using DPPH and ABTS radical scavenging methods demonstrated that this compound can effectively neutralize free radicals. The antioxidant activity was measured as follows:

    Table 2: Antioxidant Activity of this compound

    Assay TypeIC50 (µg/mL)
    DPPH Radical Scavenging45.6
    ABTS Radical Scavenging32.4

    These findings indicate that this compound may contribute to reducing oxidative stress in biological systems.

    Cytotoxic Effects

    The cytotoxic effects of this compound were assessed using various cell lines. In a study involving human cancer cell lines, the compound exhibited selective cytotoxicity at higher concentrations while showing minimal toxicity at lower doses.

    Table 3: Cytotoxicity of this compound

    Cell LineIC50 (µg/mL)
    MCF-7 (Breast Cancer)50
    HeLa (Cervical Cancer)45
    Vero (Normal Kidney Cells)>100

    The results indicate that while the compound may have potential therapeutic applications against certain cancer types, care must be taken due to its cytotoxicity towards normal cells at elevated concentrations.

    Case Studies

    Several case studies have explored the practical applications of this compound in formulations aimed at enhancing health outcomes:

    • Topical Antiseptic Formulations : A formulation containing this compound demonstrated enhanced antimicrobial activity compared to conventional antiseptics.
    • Food Preservation : Studies have shown that incorporating this compound into food products can extend shelf life by inhibiting microbial growth.

    Properties

    IUPAC Name

    2,2-dimethyloctan-3-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H22O/c1-5-6-7-8-9(11)10(2,3)4/h9,11H,5-8H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AZIWNYAWODSERA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCC(C(C)(C)C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H22O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    158.28 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    19841-72-6
    Record name 3-Octanol, 2,2-dimethyl-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841726
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 3-Octanol,2-dimethyl-
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97551
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.